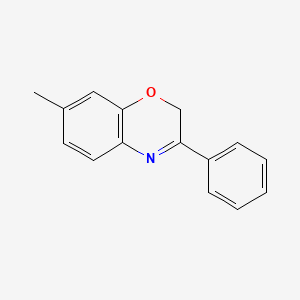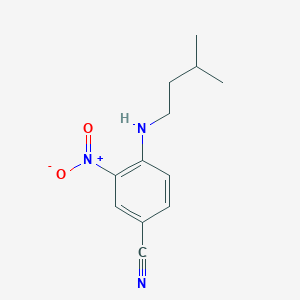![molecular formula C15H19Br2NO3 B8594150 prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate](/img/structure/B8594150.png)
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate is a complex organic compound characterized by its unique structure, which includes allyloxycarbonylamino and bromomethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate typically involves multiple steps:
Formation of the Benzene Core: The benzene ring is functionalized with bromomethyl groups through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of the Allyloxycarbonylamino Group: The allyloxycarbonylamino group is introduced via a nucleophilic substitution reaction. This involves reacting the bromomethylated benzene with an allyloxycarbonylamino-propyloxy compound under basic conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The allyloxycarbonylamino group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in a different set of functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could produce a ketone or aldehyde.
Scientific Research Applications
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The allyloxycarbonylamino group may also interact with biological molecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Allyloxycarbonylamino-propyloxy)-3,5-dimethylbenzene: Similar structure but with methyl groups instead of bromomethyl groups.
1-(3-Allyloxycarbonylamino-propyloxy)-3,5-dichloromethylbenzene: Contains chloromethyl groups instead of bromomethyl groups.
1-(3-Allyloxycarbonylamino-propyloxy)-3,5-bis-(hydroxymethyl)-benzene: Features hydroxymethyl groups instead of bromomethyl groups.
Uniqueness
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate is unique due to the presence of bromomethyl groups, which provide distinct reactivity compared to similar compounds with different substituents. This makes it particularly useful in specific synthetic applications and research studies.
Properties
Molecular Formula |
C15H19Br2NO3 |
|---|---|
Molecular Weight |
421.12 g/mol |
IUPAC Name |
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate |
InChI |
InChI=1S/C15H19Br2NO3/c1-2-5-21-15(19)18-4-3-6-20-14-8-12(10-16)7-13(9-14)11-17/h2,7-9H,1,3-6,10-11H2,(H,18,19) |
InChI Key |
BLGCSUDASOCWKG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCCCOC1=CC(=CC(=C1)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


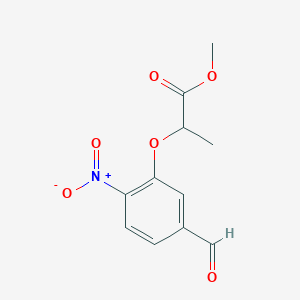
![2-[[3-(2-Carboxyanilino)-3-oxopropanoyl]amino]benzoic acid](/img/structure/B8594082.png)
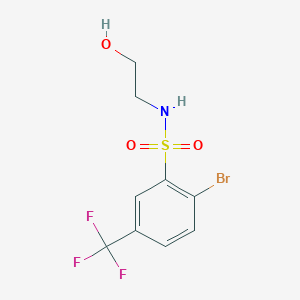
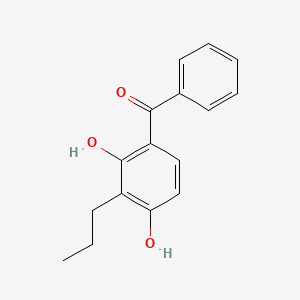
![N-Hydroxy-2-azabicyclo[2.2.1]hepta-2,5-dien-3-amine](/img/structure/B8594113.png)
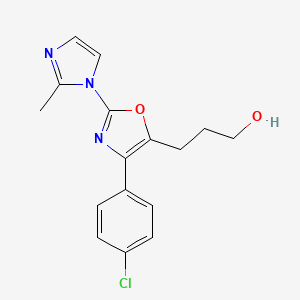
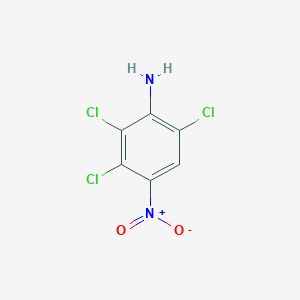
![[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-methanol](/img/structure/B8594130.png)
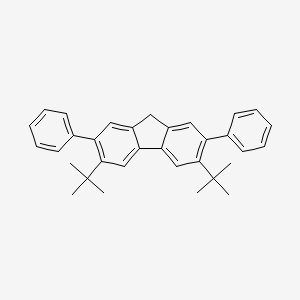
![1-[N-methyl-N-(2,6-dimethylphenyl)-amino]-2-propanol](/img/structure/B8594158.png)
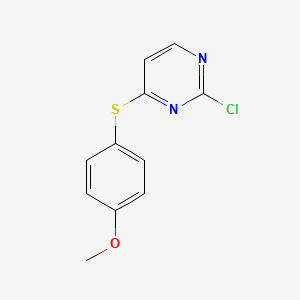
![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B8594167.png)
